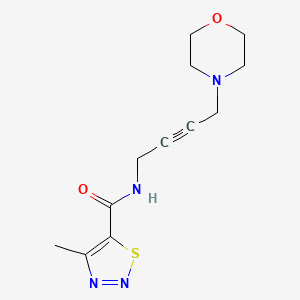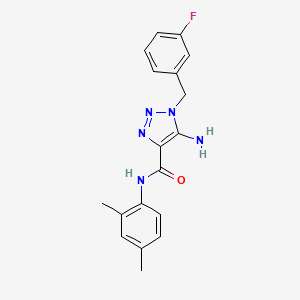
4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and pathways involved in inflammation and cancer. It has also been shown to modulate the immune system and enhance the production of certain cytokines.
Biochemical and physiological effects:
Studies have shown that 4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide exhibits various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria such as E. coli and S. aureus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is its potential as a therapeutic agent. It has been shown to exhibit various properties that make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide. One area of research is its potential as a therapeutic agent for various diseases. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of research is its potential as a tool for studying various biological pathways and processes. Studies are needed to determine its mechanism of action and how it interacts with various enzymes and pathways. Additionally, there is a need for further research on the synthesis of this compound and the development of new methods for its preparation.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-morpholinobut-2-yn-1-amine with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-methyl-N-(4-morpholin-4-ylbut-2-ynyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-10-11(19-15-14-10)12(17)13-4-2-3-5-16-6-8-18-9-7-16/h4-9H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQBYJPYUPSUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2792373.png)
![5-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2792374.png)
![N-(4-(methylthio)benzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2792376.png)

![Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2792379.png)
![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2792382.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2792384.png)
![3'-(3,4-Difluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2792385.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792386.png)

![8-(4-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792390.png)

![2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole](/img/structure/B2792393.png)